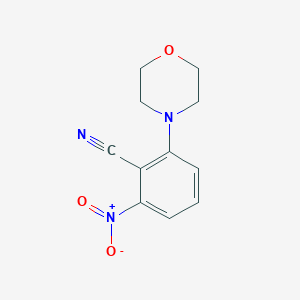

2-Morpholin-4-yl-6-nitrobenzonitrile

Description

Properties

IUPAC Name |

2-morpholin-4-yl-6-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c12-8-9-10(13-4-6-17-7-5-13)2-1-3-11(9)14(15)16/h1-3H,4-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCWDJUVPXHJPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=CC=C2)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical SNAr with Halogenated Precursors

The most widely reported method involves nucleophilic aromatic substitution (SNAr) between morpholine and halogenated nitrobenzonitriles. For example, 2-chloro-6-nitrobenzonitrile reacts with morpholine in the presence of a base (e.g., K₂CO₃) and polar aprotic solvent (e.g., THF or DMF) at elevated temperatures (80–120°C) for 6–12 hours. The reaction proceeds via a two-step mechanism:

-

Deprotonation : The base abstracts a proton from morpholine, generating a strong nucleophile (morpholin-4-ide).

-

Substitution : The morpholin-4-ide attacks the electron-deficient aromatic ring, displacing the chloride leaving group.

Optimization Notes :

-

Solvent Choice : DMF provides higher yields (~85%) compared to THF (~75%) due to better solvation of ionic intermediates.

-

Base Selection : Potassium carbonate outperforms sodium carbonate, minimizing side reactions like hydrolysis of the nitrile group.

-

Temperature : Reactions at 100°C reduce completion time to 4 hours without compromising yield.

Add 2-chloro-6-nitrobenzonitrile (10 mmol), morpholine (15 mmol), and K₂CO₃ (20 mmol) to dry THF. Reflux at 80°C for 8 hours. Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane:EtOAc = 3:1). Yield: 82%.

Nitration of Preformed Morpholine Derivatives

Sequential Nitration-SNAr Approach

An alternative route involves nitrating 2-morpholinobenzonitrile. This method avoids handling halogenated intermediates and is preferred for large-scale synthesis.

-

Nitration : Treat 2-morpholinobenzonitrile with concentrated HNO₃ (2 eq) in H₂SO₄ at 0–5°C for 2 hours.

-

Quenching : Pour the mixture into ice, filter, and neutralize with NaHCO₃.

-

Purification : Recrystallize from ethanol to obtain the nitro product. Yield: 78–85%.

Challenges :

-

Regioselectivity: Nitration predominantly occurs at the para position relative to the morpholine group due to its electron-donating effect.

-

Side Reactions: Over-nitration or oxidation of the nitrile group can occur if temperatures exceed 10°C.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates SNAr reactions by enhancing molecular collisions. A protocol using 2-fluoro-6-nitrobenzonitrile and morpholine achieved 94% yield in 30 minutes:

-

Reactants : 2-fluoro-6-nitrobenzonitrile (1 eq), morpholine (1.2 eq), K₂CO₃ (2 eq).

-

Solvent : DMF (5 mL/mmol).

-

Microwave Parameters : 150°C, 300 W, 30 minutes.

Advantages :

Catalytic SNAr with Organic Superbases

Recent advances employ organic superbases like t-Bu-P4 to catalyze SNAr under milder conditions. This method tolerates electron-rich aryl fluorides and avoids stoichiometric bases.

-

The superbase activates both the aryl fluoride and nucleophile.

-

A concerted transition state forms, enabling fluorine displacement without a Meisenheimer intermediate.

Combine 2-fluoro-6-nitrobenzonitrile (1 mmol), morpholine (1.2 mmol), and t-Bu-P4 (10 mol%) in toluene. Stir at 80°C for 2 hours. Isolate via filtration and washing with hexane. Yield: 89%.

Benefits :

-

Functional group tolerance (e.g., esters, ketones).

Industrial-Scale Production

Continuous Flow Synthesis

A continuous flow system optimizes heat and mass transfer, improving yield (92%) and safety:

-

Reactor Setup : Tubular reactor (316L stainless steel, 10 mL volume).

-

Conditions : 120°C, 15 bar pressure, residence time 20 minutes.

-

Feedstock : 2-chloro-6-nitrobenzonitrile (0.5 M) and morpholine (0.6 M) in DMF.

Cost-Effective Morpholine Recycling

Industrial processes recover morpholine via acid-base extraction:

-

Acidify the reaction mixture (pH 2–3) to protonate excess morpholine.

-

Extract with dichloromethane.

-

Neutralize the aqueous layer to regenerate morpholine (recovery: 95%).

Comparative Analysis of Methods

| Method | Yield (%) | Time | Cost | Scalability |

|---|---|---|---|---|

| Classical SNAr | 82 | 8 h | Low | High |

| Nitration-SNAr | 78 | 6 h | Medium | Moderate |

| Microwave-Assisted | 94 | 0.5 h | High | Lab-scale |

| Catalytic SNAr | 89 | 2 h | High | Moderate |

| Continuous Flow | 92 | 0.3 h | Medium | Industrial |

Key Observations :

Chemical Reactions Analysis

Types of Reactions

2-Morpholin-4-yl-6-nitrobenzonitrile can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.

Oxidation: Although less common, the compound can undergo oxidation reactions under strong oxidizing conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Sodium hydride (NaH), DMF as a solvent.

Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).

Major Products Formed

Reduction: 2-Morpholin-4-yl-6-aminobenzonitrile.

Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

Oxidation: Oxidized benzonitrile derivatives.

Scientific Research Applications

2-Morpholin-4-yl-6-nitrobenzonitrile has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Morpholin-4-yl-6-nitrobenzonitrile depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the morpholine ring can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Role of Morpholine :

- Morpholine-containing compounds, such as 2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile , demonstrate improved solubility and receptor-binding capabilities due to the morpholine’s polarity and conformational flexibility . This suggests that the morpholine in This compound may similarly enhance bioavailability.

This contrasts with methoxy or iodo substituents in related compounds, which serve as electron-donating or steric hindrance groups .

Cyanide Functionality: The nitrile group in benzonitrile derivatives is often exploited in click chemistry or as a directing group in cross-coupling reactions.

Limitations of Available Data:

The provided evidence lacks direct studies on this compound, necessitating extrapolation from structurally related compounds. For instance, while morpholine’s role in solubility is well-documented , its synergy with a nitro group in the same molecule remains unexplored.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Morpholin-4-yl-6-nitrobenzonitrile, and how can functional group compatibility be ensured?

- Methodological Answer : Multi-step synthesis typically involves nitration of a precursor benzonitrile derivative followed by morpholine substitution. For example, nitration at the ortho position requires careful control of reaction conditions (e.g., HNO₃/H₂SO₄ stoichiometry) to avoid over-nitration. Subsequent nucleophilic aromatic substitution (SNAr) with morpholine may require catalytic base activation (e.g., K₂CO₃ in DMF). Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The nitro group induces deshielding in adjacent protons, while the morpholine ring protons appear as a multiplet (~3.5–3.7 ppm). Integration ratios validate substituent positions.

- IR : A sharp peak ~2230 cm⁻¹ confirms the nitrile group, while nitro group stretching (~1520 and 1350 cm⁻¹) and morpholine C-O-C vibrations (~1120 cm⁻¹) provide additional validation .

Q. What crystallographic software tools are recommended for resolving the crystal structure of this compound?

- Methodological Answer : The SHELX system (SHELXS/SHELXL) is widely used for small-molecule structure solution and refinement. For visualization, ORTEP-3 or WinGX can generate thermal ellipsoid plots to assess atomic displacement parameters. High-resolution data (e.g., Mo-Kα radiation) improves refinement accuracy .

Advanced Research Questions

Q. How do electronic effects of the nitro and morpholinyl groups influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The nitro group is a strong electron-withdrawing group (EWG), activating the ring for nucleophilic substitution but deactivating it for electrophilic reactions. The morpholinyl group, a weak electron donor, may modulate regioselectivity. Computational methods (e.g., DFT) can map electrostatic potential surfaces to predict reactive sites. Experimental validation via Suzuki-Miyaura coupling (e.g., with aryl boronic acids) can test theoretical predictions .

Q. What challenges arise in X-ray crystallographic analysis of this compound, and how can they be addressed?

- Methodological Answer : Common issues include:

- Disorder in the morpholine ring : Apply restrained refinement in SHELXL using SAME or DELU commands to handle rotational disorder .

- Thermal motion artifacts : Collect data at low temperature (e.g., 100 K) to reduce atomic displacement.

- Twinning : Use TWIN/BASF commands in SHELXL to model twinned crystals. Validation tools like PLATON or checkCIF ensure structural integrity .

Q. How can contradictory spectroscopic and crystallographic data (e.g., bond length anomalies) be resolved?

- Methodological Answer :

- Bond Length Discrepancies : Compare experimental bond lengths (from X-ray data) with DFT-optimized geometries. Use software like Mercury to overlay experimental and theoretical structures.

- Validation Metrics : Apply Hirshfeld surface analysis to assess intermolecular interactions that may distort bond lengths. Cross-validate with spectroscopic data (e.g., NMR coupling constants) .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 25°C) monitored via HPLC. Nitro groups may hydrolyze under basic conditions, requiring pH-controlled storage.

- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures. Differential scanning calorimetry (DSC) detects polymorphic transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.